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Introduction
RNA-binding motif protein 10 (RBM10) is a critical regulator of alternative splicing, a

fundamental process for generating proteomic diversity from a limited number of genes.

Dysregulation of RBM10 function has been implicated in various human diseases, including the

X-linked developmental disorder TARP (Talipes equinovarus, Atrial septal defect, Robin

sequence, and Persistent left superior vena cava) syndrome and several types of cancer, such

as lung and thyroid cancer.[1][2][3] Understanding the in vivo functions of RBM10 is therefore

crucial for elucidating disease mechanisms and developing novel therapeutic strategies. This

document provides a comprehensive overview of the animal models available for studying

RBM10, with a primary focus on mouse models, and includes detailed protocols for their

generation, characterization, and experimental use.

Animal Models for RBM10 Research
While the mouse remains the most extensively characterized animal model for in vivo studies

of RBM10 function, other model organisms offer potential for complementary research.

Mouse Models (Mus musculus)
Constitutive and conditional knockout mouse models have been instrumental in dissecting the

physiological and pathological roles of RBM10. Given that RBM10 is located on the X
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chromosome, male mice (XY) will exhibit a complete loss of function, while heterozygous

females (XX) can be used to study the effects of mosaicism due to random X-inactivation.

Constitutive Knockout (KO) Models: These models, where the Rbm10 gene is inactivated in

all cells, have demonstrated that complete loss of RBM10 is embryonic lethal in males,

mirroring the severity of TARP syndrome in humans.[1] This highlights the essential role of

RBM10 in embryonic development.

Conditional Knockout (cKO) Models: To overcome embryonic lethality and to study the

function of RBM10 in specific tissues or at particular developmental stages, conditional

knockout models are employed. These models typically utilize the Cre-LoxP system, where

the Rbm10 gene is flanked by LoxP sites (Rbm10flox). Crossing these mice with strains

expressing Cre recombinase under the control of a tissue-specific or inducible promoter

allows for targeted deletion of RBM10.

Other Potential Animal Models
Drosophila melanogaster (Fruit Fly): The fruit fly presents a powerful system for genetic

studies. The gene CG4896 has been identified as a putative ortholog of human RBM10.

While functional studies on this specific gene are currently limited, Drosophila offers a

promising avenue for high-throughput genetic screens to identify modifiers of RBM10

function and for studying the fundamental aspects of its role in development.

Danio rerio (Zebrafish): The zebrafish model is well-suited for in vivo imaging of

developmental processes due to its external fertilization and transparent embryos. Although

a direct ortholog of RBM10 with extensive functional characterization has not yet been

reported in zebrafish, its utility in modeling developmental disorders makes it a potentially

valuable tool for future investigations into the role of RBM10 in embryogenesis.

Data Presentation: Phenotypes of RBM10 Loss-of-
Function Mouse Models
The following tables summarize the key phenotypic and molecular changes observed in

various RBM10 loss-of-function mouse models.

Table 1: Developmental Phenotypes in RBM10 Knockout Mice
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Phenotype Category
Observation in RBM10
KO/cKO Mice

Human Disease
Correlation

Viability
Embryonic lethality in

constitutive male knockouts.

TARP Syndrome (often lethal

in males)

Craniofacial
Cleft palate, micrognathia

(small jaw).

Robin sequence in TARP

Syndrome[1]

Cardiac Atrial septal defects.
Atrial septal defects in TARP

Syndrome[1]

Skeletal Limb abnormalities.
Talipes equinovarus (clubfoot)

in TARP Syndrome.[1]

Cellular

Reduced proliferation and

altered differentiation of

embryonic stem cells.[1][4][5]

Developmental delays.

Table 2: Cancer-Related Phenotypes in RBM10 Conditional Knockout Mice

Cancer Type Genetic Context
Phenotype upon RBM10
Deletion

Thyroid Cancer HrasG12V background
Increased tumor growth and

metastasis.[6][7]

Lung Adenocarcinoma EGFR-driven models
Promotion of tumor

development.

Table 3: Molecular Phenotypes of RBM10 Deficiency
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Molecular Process Key Findings in RBM10 Deficient Models

Alternative Splicing

Widespread changes in cassette exon inclusion,

particularly affecting genes involved in cell

adhesion, cytoskeletal organization, and

signaling.[1][7]

Signaling Pathways

- Notch Signaling: Upregulation due to altered

splicing of Numb.[1][3] - RAC1 Signaling:

Increased RAC1-GTP levels, leading to

enhanced cell motility and invasion.[6][7] - p53

Pathway: RBM10 can stabilize p53.[2] -

AKT/CREB Pathway: RBM10 can inhibit this

pro-proliferative pathway.[2]

Key Splicing Targets Numb, Vcl, Tnc, Cd44, Epn1, Lef1[1][7]

Experimental Protocols
This section provides detailed methodologies for key experiments to study RBM10 function

using mouse models.

Protocol 1: Generation of a Conditional Rbm10
Knockout Mouse Line
This protocol outlines the general steps for creating a mouse line with a floxed Rbm10 allele,

which can then be bred with Cre-driver lines for conditional knockout studies.

Workflow for Generating Conditional Knockout Mice
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Vector Construction

ES Cell Targeting

Chimera Generation

Germline Transmission

Design Targeting Vector with LoxP sites flanking critical exons of Rbm10

Incorporate selection markers (e.g., Neomycin resistance)

Electroporate targeting vector into embryonic stem (ES) cells

Select for homologous recombination using selection markers

Screen ES cell clones by PCR and Southern blotting

Inject targeted ES cells into blastocysts

Implant blastocysts into pseudopregnant female mice

Identify chimeric offspring (mixed coat color)

Breed chimeric mice with wild-type mice

Genotype offspring for the floxed Rbm10 allele

Establish Rbm10-floxed mouse line

Click to download full resolution via product page

Caption: Workflow for generating conditional RBM10 knockout mice.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b15144495?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Design and Construction of the Targeting Vector:

Identify critical exons of the Rbm10 gene. Disruption of these exons should lead to a loss

of function.

Use recombinant DNA technology to construct a targeting vector containing:

Homology arms (5' and 3') corresponding to the genomic sequences flanking the target

exons.

Two LoxP sites flanking the critical exons.

A positive selection cassette (e.g., neomycin resistance gene, neo) for selecting

successfully transfected cells. This cassette should also be flanked by FRT sites for

later removal by Flp recombinase if desired.

A negative selection cassette (e.g., diphtheria toxin A, DTA) outside the homology arms

to select against non-homologous recombination events.

ES Cell Culture and Transfection:

Culture mouse embryonic stem (ES) cells from a suitable background strain (e.g.,

C57BL/6) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs)

or in a feeder-free system with appropriate growth factors.

Linearize the targeting vector and introduce it into the ES cells via electroporation.

Selection and Screening of Targeted ES Cell Clones:

Culture the electroporated ES cells in the presence of the positive selection agent (e.g.,

G418 for the neo cassette).

Expand resistant colonies and screen for homologous recombination by PCR using

primers that amplify across the junction of the integrated vector and the genomic DNA.
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Confirm correct targeting and single integration of the vector by Southern blot analysis

using probes external to the targeting construct.

Generation of Chimeric Mice:

Inject the correctly targeted ES cells into blastocysts from a donor mouse of a different

coat color (e.g., inject C57BL/6 ES cells into BALB/c blastocysts).

Surgically transfer the injected blastocysts into the uterus of pseudopregnant surrogate

mothers.

Identify chimeric offspring by their mixed coat color.

Germline Transmission and Establishment of the Floxed Line:

Breed male chimeras with wild-type females.

Genotype the offspring by PCR to identify those that have inherited the floxed Rbm10

allele.

Interbreed the heterozygous mice to establish a homozygous Rbm10flox/flox (females) or

Rbm10flox/Y (males) mouse line.

Protocol 2: Phenotypic Analysis of Rbm10 Conditional
Knockout Mice
Methodology:

Breeding and Genotyping:

Cross Rbm10flox mice with a Cre-driver line appropriate for the research question (e.g., a

ubiquitously expressed Cre for systemic knockout in adults, or a tissue-specific Cre like

Pax-Cre for limb and craniofacial development).

Set up timed pregnancies to collect embryos at specific developmental stages.

Genotype all embryos or pups by PCR using primers specific for the floxed allele, the wild-

type allele, and the Cre transgene.
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Gross Morphological Analysis:

Examine embryos and pups for gross developmental abnormalities, including craniofacial

defects (cleft palate, micrognathia), limb malformations, and cardiac defects.

Measure body weight and size at various time points.

Histological Analysis:

Fix tissues in 4% paraformaldehyde, embed in paraffin, and section.

Perform Hematoxylin and Eosin (H&E) staining to examine tissue architecture and cellular

morphology.

Use specific immunohistochemistry (IHC) or immunofluorescence (IF) to detect changes in

protein expression and localization (e.g., markers for cell proliferation like Ki67, or

apoptosis like cleaved Caspase-3).

Behavioral Analysis (for viable models):

Conduct a battery of behavioral tests to assess motor function, coordination, and cognitive

abilities, which can be indicative of developmental delays or neurological deficits.

Protocol 3: Analysis of Alternative Splicing
Methodology:

RNA Isolation and RT-PCR:

Isolate total RNA from tissues of interest from Rbm10 cKO and control mice.

Perform reverse transcription to generate cDNA.

Design primers flanking the alternatively spliced exon of a target gene (e.g., Numb).

Amplify the region by PCR and analyze the products on an agarose gel. The relative

intensity of the bands corresponding to the inclusion and exclusion isoforms can be

quantified.
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RNA-Sequencing (RNA-Seq):

For a global analysis of splicing changes, perform high-throughput RNA sequencing on

RNA isolated from cKO and control tissues.

Use bioinformatics tools (e.g., rMATS, MAJIQ) to identify and quantify differential

alternative splicing events between the two groups.

Protocol 4: iCLIP (individual-nucleotide resolution
Cross-Linking and Immunoprecipitation)
This protocol is used to identify the specific RNA sequences that RBM10 binds to in vivo.

iCLIP Experimental Workflow
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UV cross-linking of cells/tissues to covalently link RBM10 to its target RNAs

Cell lysis and partial RNA fragmentation

Immunoprecipitation of RBM10-RNA complexes with an anti-RBM10 antibody

Ligation of a 3' RNA adapter and radiolabeling of the 5' end

SDS-PAGE and transfer to nitrocellulose membrane

Excision of the RBM10-RNA complexes from the membrane

Protein digestion and RNA isolation

Reverse transcription, which truncates at the cross-link site

Ligation of a 5' DNA adapter to the cDNA

PCR amplification and high-throughput sequencing

Bioinformatic analysis to identify RBM10 binding sites

Click to download full resolution via product page

Caption: iCLIP experimental workflow for identifying RBM10 binding sites.
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Methodology:

UV Cross-linking and Cell Lysis:

Irradiate cultured cells or dissected tissues with UV light to induce covalent cross-links

between RBM10 and its bound RNA molecules.

Lyse the cells or tissues and treat with a low concentration of RNase to partially fragment

the RNA.

Immunoprecipitation:

Incubate the lysate with an antibody specific for RBM10 to immunoprecipitate the RBM10-

RNA complexes.

RNA End-Processing and Library Preparation:

Ligate an RNA adapter to the 3' end of the RNA fragments.

Radioactively label the 5' end of the RNA.

Separate the protein-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose

membrane.

Excise the membrane region corresponding to the size of the RBM10-RNA complexes.

Digest the protein with proteinase K to release the RNA.

Perform reverse transcription. The reverse transcriptase will stall and fall off at the site of

the cross-linked amino acid, resulting in a cDNA that is truncated at the binding site.

Circularize the cDNA and then linearize it to place the cross-link site at the beginning of

the sequence.

PCR amplify the cDNA library.

Sequencing and Analysis:
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Perform high-throughput sequencing of the cDNA library.

Map the sequencing reads to the genome to identify the precise binding sites of RBM10.

Signaling Pathways and Logical Relationships
Loss of RBM10 function impacts several key signaling pathways, primarily through its role in

regulating the alternative splicing of pathway components.

RBM10-Mediated Regulation of Alternative Splicing and Downstream Signaling

Alternative Splicing Regulation

Downstream Signaling Pathways

RBM10

Numb pre-mRNA

Promotes exon skipping

Vcl pre-mRNA

Promotes exon skipping

Tnc pre-mRNA

Promotes exon skipping

Cd44 pre-mRNA

Promotes exon skipping

Notch Signaling

Inhibits

RAC1 Activation

Regulates Regulates Regulates

Cell Proliferation

Promotes

Metastasis

Promotes

Click to download full resolution via product page

Caption: RBM10 regulates key signaling pathways through alternative splicing.
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This diagram illustrates how RBM10, by promoting the skipping of specific exons in target pre-

mRNAs like Numb, Vcl, Tnc, and Cd44, influences downstream signaling pathways such as

Notch and RAC1, thereby impacting cellular processes like proliferation and metastasis.[1][3][6]

[7]

Conclusion
Animal models, particularly genetically engineered mouse models, are indispensable tools for

investigating the complex in vivo functions of RBM10. The protocols and data presented here

provide a framework for researchers to design and execute experiments aimed at further

unraveling the roles of RBM10 in development, disease, and as a potential therapeutic target.

The continued development and characterization of these models will undoubtedly provide

deeper insights into the intricate network of RNA regulation and its impact on human health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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